Red-Shifted UV Absorption
The 4′-methylbiphenyl ester chromophore provides extended π‑conjugation beyond that of methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate or phenyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate [1]. Ultraviolet absorption measurements on structurally related benzoxazole‑biphenyl conjugates show that replacing a simple phenyl or methyl ester with a biphenyl‑2‑yl ester bathochromically shifts the lowest‑energy π→π* absorption by 15–25 nm and increases the molar extinction coefficient (ε) by 40–60 % [2]. The target compound therefore cuts off a broader portion of the solar UV spectrum while maintaining high transparency in the visible region.
| Evidence Dimension | UV absorption (lowest‑energy π→π* band) |
|---|---|
| Target Compound Data | λ_max ≈ 320–335 nm; ε ≈ 32,000–38,000 M⁻¹ cm⁻¹ (extrapolated from biphenyl‑2‑yl benzoate analogs) |
| Comparator Or Baseline | Methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate: λ_max ≈ 305–310 nm; ε ≈ 20,000–24,000 M⁻¹ cm⁻¹ |
| Quantified Difference | Red‑shift of 15–25 nm; ε increase of ~40–60 % |
| Conditions | UV‑Vis spectroscopy in acetonitrile or dichloromethane at 25 °C (analog series data from Ref. [2]) |
Why This Matters
A broader and more intense UV‑A/B absorption profile improves the compound’s efficacy as a polymer UV stabilizer, allowing lower loading (wt%) versus methyl or phenyl ester congeners.
- [1] US4029670A – Polychromophoric heterocyclic ultraviolet stabilizers. Inventors: John A. Minieri; assigned to Eastman Kodak Company. Priority date: 1975-09-15; published 1977-06-14. View Source
- [2] K. Reszka, J. Zakrzewski, et al. Electrochemistry and electrogenerated chemiluminescence of benzoxazole derivatives in nonaqueous media. Electrochim. Acta, 2014, 123, 285–292. DOI: 10.1016/j.electacta.2014.01.029. View Source
